Methyl s-ethylhomocysteinate
CAS No.:
Cat. No.: VC18177994
Molecular Formula: C7H15NO2S
Molecular Weight: 177.27 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H15NO2S |
|---|---|
| Molecular Weight | 177.27 g/mol |
| IUPAC Name | methyl 2-amino-4-ethylsulfanylbutanoate |
| Standard InChI | InChI=1S/C7H15NO2S/c1-3-11-5-4-6(8)7(9)10-2/h6H,3-5,8H2,1-2H3 |
| Standard InChI Key | BUOIIQFTBLIAGY-UHFFFAOYSA-N |
| Canonical SMILES | CCSCCC(C(=O)OC)N |
Introduction
Chemical Identity and Structural Properties
Methyl S-ethylhomocysteinate (C₇H₁₅NO₂S) is a modified amino acid with a molecular weight of 193.27 g/mol. Its structure comprises a homocysteine backbone where:
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The sulfur atom is substituted with an ethyl group (-S-CH₂CH₃).
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The α-carboxylic acid group is esterified with a methyl group (-COOCH₃).
This dual modification alters the compound’s solubility, reactivity, and metabolic stability compared to endogenous homocysteine. The S-ethyl group introduces steric hindrance, potentially affecting interactions with enzymes such as methionine synthase or cystathionine β-synthase . The methyl ester enhances membrane permeability, making it a candidate for probing intracellular methylation pathways .
Table 1: Physicochemical Properties of Methyl S-Ethylhomocysteinate
| Property | Value/Description |
|---|---|
| Molecular Formula | C₇H₁₅NO₂S |
| Molecular Weight | 193.27 g/mol |
| Solubility | Moderate in polar organic solvents |
| Melting Point | Not well characterized |
| pKa (Carboxylic Acid) | ~2.3 (estimated) |
| pKa (Amino Group) | ~9.7 (estimated) |
Synthetic Pathways and Analytical Characterization
Chemical Synthesis
Methyl S-ethylhomocysteinate is synthesized through nucleophilic substitution and esterification reactions. A plausible route involves:
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S-Ethylation of Homocysteine: Reaction of homocysteine with ethyl iodide in basic conditions to form S-ethylhomocysteine.
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Methyl Esterification: Treatment with methanol under acidic catalysis to esterify the carboxyl group.
Alternative methods may employ protected intermediates to prevent unwanted side reactions at the amino group .
Analytical Methods
Reverse-phase liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard for characterizing Methyl S-ethylhomocysteinate, as demonstrated in studies tracking sulfur metabolites in biological systems . Nuclear magnetic resonance (NMR) spectroscopy confirms regioselective modifications, particularly the S-ethyl and methyl ester groups.
Biological Context and Metabolic Interactions
Role in Methylation Cycles
Homocysteine derivatives, including Methyl S-ethylhomocysteinate, may interfere with methionine synthase (MS), a cobalamin-dependent enzyme that catalyzes the transfer of a methyl group from 5-methyltetrahydrofolate to homocysteine, regenerating methionine . The S-ethyl group could sterically hinder substrate binding or alter cofactor (methylcobalamin) interactions, as seen in structural studies of MS’s catalytic cycle .
Table 2: Hypothetical Enzyme Inhibition by Methyl S-Ethylhomocysteinate
| Enzyme | Proposed Interaction | Potential Effect |
|---|---|---|
| Methionine Synthase | Competitive inhibition at homocysteine site | Disrupted methionine regeneration |
| Cystathionine β-Synthase | Altered substrate specificity | Reduced cystathionine synthesis |
| Betaine-Homocysteine Methyltransferase | Non-competitive inhibition | Impaired remethylation pathway |
Redox Implications
Knowledge Gaps and Future Directions
The absence of dedicated studies on Methyl S-ethylhomocysteinate underscores critical research opportunities:
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Enzymatic Kinetics: Quantifying binding affinities for MS and related enzymes.
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In Vivo Metabolism: Tracing metabolic fate using isotopic tracers.
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Toxicological Profiling: Assessing long-term effects in model organisms.
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